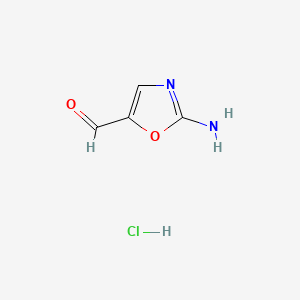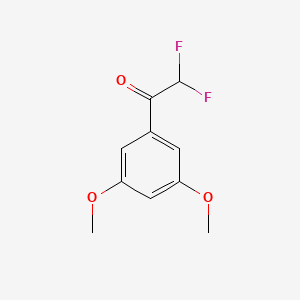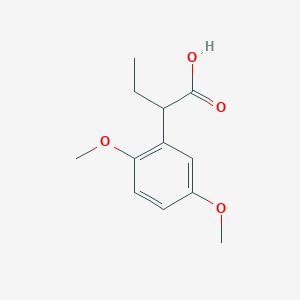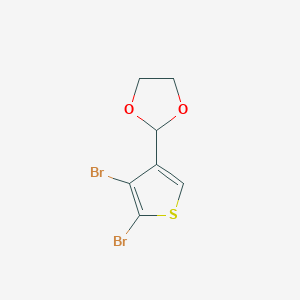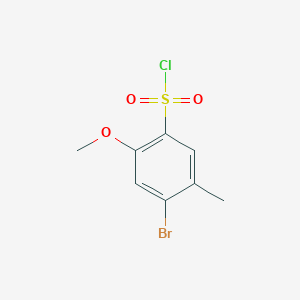
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8BrClO3S It is a derivative of benzene, featuring bromine, methoxy, methyl, and sulfonyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride typically involves the sulfonylation of 4-Bromo-2-methoxy-5-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Bromination: The starting material, 2-methoxy-5-methylbenzene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-Bromo-2-methoxy-5-methylbenzene.
Sulfonylation: The brominated compound is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Pd/C and H2 gas under mild pressure.
Oxidation: KMnO4 in an acidic medium.
Major Products Formed:
Sulfonamides: Formed from nucleophilic substitution reactions.
Debrominated Compounds: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanocomposites, due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are crucial in medicinal chemistry for the development of bioactive molecules. The bromine atom can also participate in various reactions, further expanding the compound’s utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methoxy-1-methylbenzene: Shares the bromine and methoxy groups but lacks the sulfonyl chloride group.
2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile: Contains similar functional groups but differs in the presence of an acetonitrile group.
Uniqueness: 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications. This functional group allows for the formation of sulfonamide bonds, making the compound valuable in the synthesis of pharmaceuticals and other bioactive molecules.
Eigenschaften
Molekularformel |
C8H8BrClO3S |
|---|---|
Molekulargewicht |
299.57 g/mol |
IUPAC-Name |
4-bromo-2-methoxy-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
WFMITGUMKPKFSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


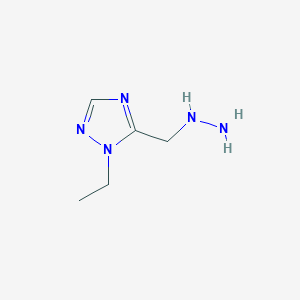
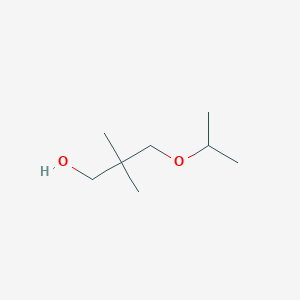
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)


